2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
Brand Name: Vulcanchem
CAS No.: 122457-31-2
VCID: VC20833879
InChI: InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3
SMILES: CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Molecular Formula: C11H11N5
Molecular Weight: 216.26 g/mol

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline

CAS No.: 122457-31-2

Cat. No.: VC20833879

Molecular Formula: C11H11N5

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline - 122457-31-2

Specification

CAS No. 122457-31-2
Molecular Formula C11H11N5
Molecular Weight 216.26 g/mol
IUPAC Name 8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Standard InChI InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3
Standard InChI Key DVCCCQNKIYNAKB-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1N
SMILES CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Canonical SMILES CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator